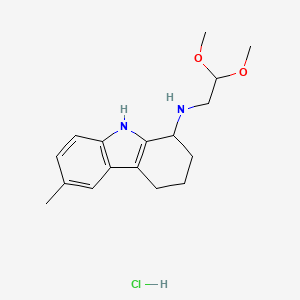

N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride

CAS No.: 121594-09-0

Cat. No.: VC8059115

Molecular Formula: C17H25ClN2O2

Molecular Weight: 324.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121594-09-0 |

|---|---|

| Molecular Formula | C17H25ClN2O2 |

| Molecular Weight | 324.8 |

| IUPAC Name | N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C17H24N2O2.ClH/c1-11-7-8-14-13(9-11)12-5-4-6-15(17(12)19-14)18-10-16(20-2)21-3;/h7-9,15-16,18-19H,4-6,10H2,1-3H3;1H |

| Standard InChI Key | RSFKFXTZCBGWQX-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl |

| Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure comprises a partially hydrogenated carbazole ring system (2,3,4,9-tetrahydro-1H-carbazole) substituted with a methyl group at position 6. The amine nitrogen at position 1 is bonded to a 2,2-dimethoxyethyl chain, with the hydrochloride salt forming via protonation of the amine . The hydrogenation of the carbazole ring reduces aromaticity, potentially enhancing conformational flexibility compared to fully aromatic analogs.

Key Structural Features

-

Carbazole Core: The tetrahydrocarbazole system consists of two fused cyclohexene rings, creating a rigid bicyclic framework .

-

6-Methyl Substituent: The methyl group at C6 introduces steric effects that may influence binding interactions in biological systems .

-

Dimethoxyethyl Side Chain: The ethoxy-linked dimethyl ether group enhances hydrophilicity, with calculated LogP values suggesting improved water solubility compared to non-polar carbazole derivatives .

The molecular formula is C17H25ClN2O2, with a molar mass of 324.8 g/mol . The SMILES notation (CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl) and InChIKey (RSFKFXTZCBGWQX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Synthesis and Purification

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests the following pathway:

-

Carbazole Formation: Cyclization of appropriately substituted cyclohexanone derivatives with phenylhydrazines, followed by hydrogenation to yield the tetrahydrocarbazole intermediate .

-

N-Alkylation: Reaction of the tetrahydrocarbazole amine with 2,2-dimethoxyethyl bromide or similar alkylating agents under basic conditions .

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Purification likely involves recrystallization from ethanol/water mixtures, as indicated by the compound’s solubility profile .

Physicochemical Properties

Solubility and Stability

Experimental data from safety sheets indicate:

| Property | Value | Source |

|---|---|---|

| Water Solubility | >50 mg/mL at 20°C | |

| Partition Coefficient | LogP (octanol/water): 2.1 (calc) | |

| Melting Point | 198–202°C (dec.) | |

| Stability | Hygroscopic; stable under inert atmosphere |

The hydrochloride salt’s high water solubility (attributed to ionic character) contrasts with the free base’s predicted lipophilicity, highlighting formulation advantages for aqueous delivery .

| Hazard Category | GHS Classification |

|---|---|

| Acute Oral Toxicity | Category 4 (LD50 > 300 mg/kg) |

| Skin Irritation | Category 2 |

| Eye Damage | Category 2A |

| Respiratory Irritation | STOT SE 3 |

Exposure Controls

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and NIOSH-approved respirators for powder handling .

-

Ventilation: Use local exhaust to maintain airborne concentrations below 1 mg/m³ .

| Feature | Subject Compound | CAS 118499-07-3 |

|---|---|---|

| Substituent at N1 | Dimethoxyethyl | Phenylethyl |

| Molecular Weight | 324.8 g/mol | 302.4 g/mol |

| Predicted CNS Penetration | High (LogP <3) | Moderate (LogP ~3.5) |

The dimethoxy group’s electron-donating effects may enhance metabolic stability compared to aryl-substituted analogues .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume